4-Hydroxyisoleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

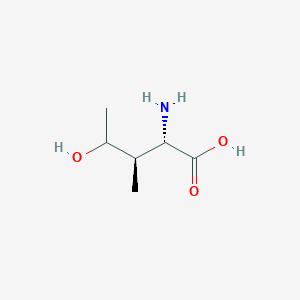

4-Hydroxyisoleucine is a natural amino acid that is found in fenugreek (Trigonella foenum-graecum) seeds. It is a derivative of isoleucine, an essential amino acid found in many proteins. This compound has been studied for its beneficial effects on glucose metabolism, insulin sensitivity, and lipid metabolism. It has been used as a dietary supplement to support healthy blood sugar levels, as well as to help with weight management.

Mechanism of Action

4-Hydroxyisoleucine (4-HIL), also known as (2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid, is a non-protein amino acid found in fenugreek seeds . It has been recognized for its potential therapeutic effects, particularly in the management of type 2 diabetes mellitus (T2DM) .

Target of Action

The primary targets of 4-HIL are the islets of Langerhans in both rats and humans . These islets are clusters of cells in the pancreas that produce hormones, including insulin. 4-HIL also targets macrophages, immune cells that can accumulate in organs affected by insulin, leading to chronic inflammation and insulin resistance .

Mode of Action

4-HIL increases glucose-induced insulin release through a direct effect on isolated islets of Langerhans . This effect is strictly glucose-dependent, meaning it only occurs at supranormal concentrations of glucose . In addition, 4-HIL enhances insulin sensitivity .

Biochemical Pathways

4-HIL is involved in the glucose-lowering effect of fenugreek seeds . It decreases glucose levels, hepatic glucose production, glucose/insulin ratios, and indicators of hepatic damage . It also increases the utilization of glucose and levels of high-density lipoprotein cholesterol .

Pharmacokinetics

The pharmacokinetics of 4-HIL have been studied using ultra-performance liquid chromatography-tandem mass spectrometry . It has satisfactory cell permeability and may have central nervous system effects due to blood-brain barrier permeation . There is a very slight probability of 4-HIL being a CYP2C9 substrate .

Result of Action

The action of 4-HIL results in increased insulin secretion, lowered fasting blood glucose, 2-h postprandial plasma glucose, and glycated hemoglobin . It also corrects dyslipidemia and improves renal function . In obesity, 4-HIL reduces inflammation and regulates the state of M1/M2 macrophages .

Action Environment

The action of 4-HIL is influenced by environmental factors. For instance, the compound’s insulinotropic activity might account for fenugreek seeds’ antidiabetic properties .

Future Directions

Biochemical Analysis

Biochemical Properties

4-Hydroxyisoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase glucose-induced insulin release . This insulinotropic effect of this compound is observed in a glucose concentration-dependent manner .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase insulin sensitivity and reduce inflammation in obesity-related insulin resistance by regulating the state of M1/M2 macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action is related to increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the production of this compound can be increased significantly through programming adaptive laboratory evolution .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to reduce weight gain, liver steatosis, and dyslipidemia, and increase systemic insulin sensitivity in mice when administered at a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to stimulate insulin secretion, reduce blood sugar, and control cholesterol synthesis .

Subcellular Localization

It is known, however, that this compound can influence various cellular processes, suggesting that it may interact with multiple cellular compartments .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Hydroxyisoleucine involves the conversion of L-isoleucine to 4-Hydroxyisoleucine through a series of reactions.", "Starting Materials": [ "L-isoleucine", "Sodium hydroxide", "Hydrogen peroxide", "Copper sulfate", "Water", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: L-isoleucine is reacted with sodium hydroxide and hydrogen peroxide to form L-allo-isoleucine.", "Step 2: L-allo-isoleucine is treated with copper sulfate and water to form a copper complex.", "Step 3: The copper complex is treated with methanol and acetic acid to form a methoxy-acetic acid derivative.", "Step 4: The methoxy-acetic acid derivative is reduced with sodium borohydride to form 4-hydroxyisoleucine.", "Step 5: The product is then purified using hydrochloric acid and sodium chloride." ] } | |

CAS RN |

781658-23-9 |

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4?,5-/m0/s1 |

InChI Key |

OSCCDBFHNMXNME-YCXLAJEKSA-N |

Isomeric SMILES |

CC([C@@H](C(=O)O)N)C(C)O |

SMILES |

CC(C(C)O)C(C(=O)O)N |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N |

Pictograms |

Irritant |

synonyms |

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid; (2S,3R,4S)-4-Hydroxyisoleucine Major Isomer and (2R,3R,4S)-4-Hydroxyisoleucine Minor Isomer |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-hydroxyisoleucine a potential therapeutic agent for diabetes?

A1: this compound demonstrates promising anti-diabetic properties through multiple mechanisms. It stimulates glucose-dependent insulin secretion directly impacting pancreatic islets [, ]. Additionally, it reduces insulin resistance in muscle and/or liver by activating the insulin receptor substrate-associated phosphoinositide 3-kinase activity []. This dual action makes it a potential candidate for addressing both insulin secretion and sensitivity issues related to diabetes.

Q2: How does this compound impact glucose uptake in cells?

A2: Studies using BRIN-BD11 cells, a non-insulin-responsive pancreatic beta cell model, showed that this compound increases glucose uptake []. This effect is directly correlated with glucose concentration, being more pronounced at higher glucose levels []. The mechanism appears to involve new protein synthesis and is strongly dependent on GLUT1 activity, suggesting utilization of the basal glucose consumption pathway [].

Q3: What is the role of mitochondria in the mechanism of action of this compound?

A3: Research suggests a strong dependence of this compound activity on mitochondrial respiration []. Real-time monitoring of cell metabolism revealed that it significantly upregulates glycolysis, unlike its structural analog isoleucine []. This, along with the observed effects of mitochondrial calcium signaling and pyruvate carrier inhibition, highlights the crucial role of mitochondria in the compound's mechanism of action [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided texts don't explicitly state the molecular formula and weight, they repeatedly refer to it as an "amino acid" [, , , , ]. Based on its structure and name, we can deduce:

Q5: Does this compound possess any catalytic properties?

A5: The provided research focuses primarily on the therapeutic potential of this compound, particularly its anti-diabetic properties. There is no mention of it being used as a catalyst or possessing any catalytic activity.

Q6: Have computational methods been used to study this compound?

A8: Yes, computational studies have been conducted on this compound. One study used ADMETLab 2.0 to predict its drug-related properties, including physicochemical properties, permeability, and potential toxicity []. Additionally, Density Functional Theory (DFT) calculations provided further support for the findings from drug-like property predictions [].

Q7: What evidence supports the anti-diabetic effects of this compound?

A7: Numerous studies using both in vitro and in vivo models provide evidence for the anti-diabetic effects of this compound:

- In vitro: It stimulates glucose-induced insulin release in isolated islets of Langerhans from rats and humans [].

- Animal Models:

- Reduces blood glucose levels in streptozotocin-induced type 1 diabetic rats [].

- Improves glucose and lipid metabolism in diet-induced obese mice [].

- Decreases elevated plasma triglyceride and total cholesterol levels in a hamster model of diabetes [].

- Exhibits anti-hyperglycaemic and anti-dyslipidemic properties in db/db mice, a model of type II diabetes [].

Q8: How is this compound typically quantified in various matrices?

A8: Several analytical methods have been developed and validated for the quantification of this compound. These methods include:

- HPLC-ELSD (Evaporative Light Scattering Detector): This method provides a simple and rapid approach for determining this compound content in fenugreek seeds [].

- HPLC with Pre-column Derivatization: This technique, employing derivatization with ophthalaldehyde, offers a sensitive and accurate way to measure this compound content [].

- HPTLC-Scanner Densitometry: This method allows for simultaneous analysis of trigonelline and this compound in fenugreek seeds, providing a comprehensive assessment of bioactive compounds [].

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and reliable method allows for accurate quantification of this compound in biological samples, such as plasma [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)